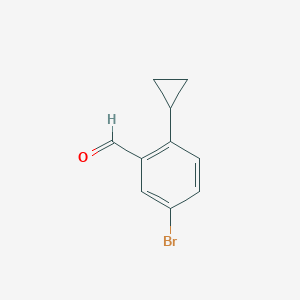
5-Bromo-2-cyclopropylbenzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
5-Bromo-2-cyclopropylbenzaldehyde and its derivatives serve as critical intermediates in synthetic organic chemistry. For example, they have been utilized in the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. Such reactions are foundational in constructing compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017). Additionally, these compounds facilitate the facile synthesis of 1-aryl-1H-indazoles, showcasing their versatility in generating pharmacologically relevant structures (Cho et al., 2004).
Material Science and Catalysis
In material science, derivatives of 5-Bromo-2-cyclopropylbenzaldehyde have been explored for their potential in creating new materials with unique optical properties. For instance, the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core incorporating Schiff base and amide linking units, demonstrates the chemical's role in advancing material functionalities (Jamain et al., 2020).
Environmental Applications
In environmental science, the brominated derivatives have been used in studies focusing on the selective extraction and detection of metal ions, such as copper(II) ions in water samples. This highlights their importance in environmental monitoring and remediation efforts (Fathi & Yaftian, 2009). Furthermore, they are involved in the study of transformations of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures, which contributes to our understanding of biodegradation processes and environmental sustainability (Neilson et al., 1988).
Mecanismo De Acción
Target of Action
It is known that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Mode of Action
Blocking this transporter causes blood glucose to be eliminated through the urine .
Biochemical Pathways
Given its role in the synthesis of sglt2 inhibitors, it can be inferred that it may influence the pathways related to glucose metabolism and renal glucose reabsorption .
Pharmacokinetics
BZP and its active metabolite showed a short elimination half-life, and there was no significant accumulation of BZP and its metabolite in the plasma of rats and beagle dogs after multiple dosing .
Result of Action
As an intermediate in the synthesis of sglt2 inhibitors, it likely contributes to the overall effects of these drugs, which include lowering blood glucose levels by preventing the reabsorption of glucose in the kidneys .
Propiedades
IUPAC Name |
5-bromo-2-cyclopropylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSWAYPTOVOUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235559-75-7 | |
| Record name | 5-bromo-2-cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)

![Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2781923.png)
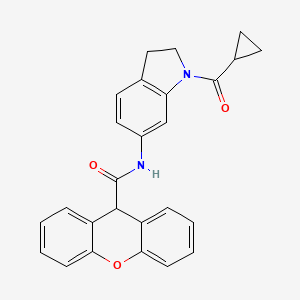
![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)
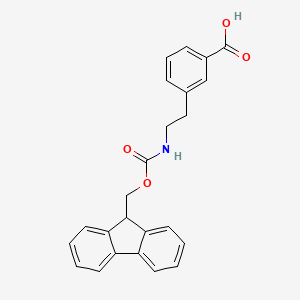
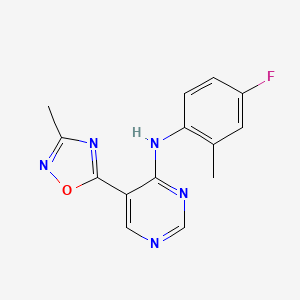
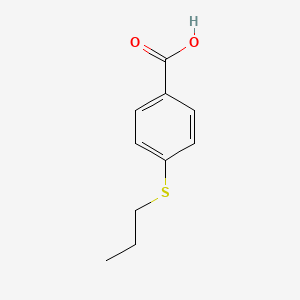


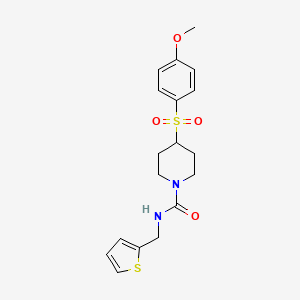
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)